3,5-Difluoro-4-nitromandelic acid
Description
Contextualizing 3,5-Difluoro-4-nitromandelic Acid within Aromatic Alpha-Hydroxy Carboxylic Acids
This compound is a member of the aromatic alpha-hydroxy carboxylic acid family. This class of organic compounds is characterized by a phenyl group, a carboxylic acid, and a hydroxyl group, with the latter two attached to the same carbon atom (the alpha-carbon). The parent compound of this series is mandelic acid.
What distinguishes this compound are the specific substituents on its aromatic (phenyl) ring: two fluorine atoms at positions 3 and 5, and a nitro group (-NO2) at position 4. This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it a subject of interest for synthetic and medicinal chemistry research. The presence of the alpha-hydroxy acid moiety means it is a chiral molecule, existing as two non-superimposable mirror images or enantiomers, a feature of significant importance in pharmaceutical applications. nih.gov
Importance of Fluorinated and Nitrated Aromatic Systems in Chemical Research
The incorporation of fluorine atoms and nitro groups into aromatic systems is a well-established strategy in modern chemical research, particularly in drug discovery and materials science.
Fluorinated Aromatic Systems: Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly alter their physical and chemical properties. Key effects include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase the biological half-life of a drug molecule.
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, potentially enhancing the potency of a therapeutic agent.
Physicochemical Properties: Fluorination can influence a molecule's acidity (pKa), lipophilicity, and membrane permeability, which are critical parameters for drug absorption and distribution.
Nitrated Aromatic Systems: The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. Its key roles include:
Synthetic Intermediates: Aromatic nitro compounds are versatile precursors in organic synthesis. The nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functional groups and molecular scaffolds.
Modulation of Reactivity: The electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution. This controlled reactivity is a valuable tool for synthetic chemists.
Biological Activity: The nitro group itself can be bioreduced in biological systems to form reactive intermediates that may exhibit therapeutic effects. This property is harnessed in certain classes of antimicrobial and anticancer agents.
The combination of both fluorine and nitro substituents in a single molecule, as seen in this compound, creates a compound with a unique electronic profile, holding potential for novel applications in various fields of chemical research.
Historical Development and Evolution of Synthetic Strategies for Mandelic Acid Analogues
The synthesis of mandelic acid and its derivatives is a classic topic in organic chemistry with well-established routes. The most prominent and historically significant method is the cyanohydrin synthesis . orgsyn.org
This strategy typically involves a two-step process:
Cyanohydrin Formation: The synthesis begins with a substituted benzaldehyde (B42025). This aldehyde reacts with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., potassium cyanide), to form a cyanohydrin, also known as a mandelonitrile (B1675950) derivative. orgsyn.org In the case of this compound, the precursor would be 3,5-Difluoro-4-nitrobenzaldehyde (B1413532). The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde. google.comorgsyn.orgprepchem.com
Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic or basic conditions. This reaction converts the nitrile (-CN) into a carboxylic acid (-COOH), yielding the final alpha-hydroxy acid product. orgsyn.org
Over the years, variations and improvements to this fundamental strategy have been developed. These include the use of different cyanide reagents to improve safety and efficiency, as well as the development of enzymatic and asymmetric methods to produce specific enantiomers of the mandelic acid derivatives. researchgate.netacs.org For instance, the Kröhnke reaction provides an alternative route for preparing substituted nitrobenzaldehydes, which are key starting materials. orgsyn.org The direct functionalization of mandelic acid itself using palladium-catalyzed C-H activation has also emerged as a modern approach to synthesize more complex analogues. acs.org
Compound Data
Properties
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11(15)16/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUQTXIPMOXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Difluoro 4 Nitromandelic Acid
Direct Synthesis Approaches
The direct synthesis of 3,5-Difluoro-4-nitromandelic acid can be approached through the strategic introduction of the nitro group onto a pre-existing fluorinated phenylacetic acid framework, followed by the installation of the alpha-hydroxy group.
Electrophilic Nitration Strategies on Fluorinated Phenylacetic Acid Derivatives
The foundational step in this synthetic route is the nitration of a suitable precursor, such as 3,5-difluorophenylacetic acid. This reaction typically involves the use of a nitrating agent, which generates the electrophilic nitronium ion (NO₂⁺) to attack the aromatic ring.
A common and effective method for aromatic nitration is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. google.comnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly reactive nitronium ion. The reaction conditions, including temperature and the ratio of the acids, must be carefully controlled to achieve the desired regioselectivity and to minimize the formation of byproducts. For instance, the nitration of p-nitrobenzyl cyanide is achieved by heating with a sulfuric acid solution. pu-toyama.ac.jp While the specific conditions for 3,5-difluorophenylacetic acid are not extensively documented in publicly available literature, the general principle of electrophilic aromatic substitution would apply. The fluorine atoms are ortho, para-directing, and the acetic acid group is a deactivating meta-director. Therefore, the nitro group is expected to be directed to the position ortho to one fluorine and para to the other, which is the desired C4 position.
Alternative nitrating systems can also be employed. For example, a mixture of nitric acid and trifluoroacetic anhydride (B1165640) can be used for the direct nitration of various heterocyclic compounds, affording mononitro derivatives in good yields. ftb.com.hr Another approach involves the use of acetyl nitrate, formed from nitric acid and acetic anhydride, which has been used for the nitration of various aromatic compounds. mdpi.com A patent for the synthesis of the related compound 2,5-difluoro-4-nitrophenylacetic acid describes a process involving the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis and decarboxylation, indicating an alternative route to a nitrated phenylacetic acid derivative. The existence of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid as a commercially available intermediate further confirms the viability of such nitration strategies.
Table 1: Comparison of Nitration Methods
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-100 °C | Cost-effective, well-established | Harsh conditions, potential for side reactions |
| HNO₃ / Trifluoroacetic Anhydride | 0-25 °C | Milder conditions, good yields for some substrates | Reagent cost, potential for trifluoroacetylation |
| Acetyl Nitrate | Low temperatures | Can be selective | Unstable reagent, potential for acetylation |
Hydroxylation and Carboxylation Routes to the Alpha-Hydroxy Acid Moiety
Once 3,5-difluoro-4-nitrophenylacetic acid is obtained, the next critical step is the introduction of the hydroxyl group at the alpha-position to form the mandelic acid structure. A common chemical method for the α-hydroxylation of carboxylic acids involves a two-step process: α-halogenation followed by nucleophilic substitution. For example, the Hell-Volhard-Zelinsky reaction can be used to introduce a bromine atom at the alpha-position, which can then be displaced by a hydroxide (B78521) ion to yield the α-hydroxy acid.
Alternatively, direct oxidation methods can be explored, although these can be challenging due to the potential for over-oxidation or reaction with the electron-deficient aromatic ring.
Stereoselective Synthesis of this compound Enantiomers
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective methods to produce enantiopure (R)- or (S)-3,5-Difluoro-4-nitromandelic acid is of significant interest.
Asymmetric Catalysis in the Formation of Chiral Mandelic Acid Structures
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds. In the context of mandelic acid synthesis, chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric reduction of an α-keto acid precursor, such as 3,5-difluoro-4-nitrophenylglyoxylic acid, using a chiral reducing agent or a catalyst with chiral ligands can yield one enantiomer of the mandelic acid in excess.
Another approach involves the catalytic asymmetric cyanation of the corresponding aldehyde, 3,5-difluoro-4-nitrobenzaldehyde (B1413532), to form a chiral cyanohydrin, which can then be hydrolyzed to the mandelic acid. Various chiral catalysts, including those based on transition metals or organocatalysts, have been developed for the asymmetric addition of cyanide to aldehydes.
Biocatalytic Transformations for Enantiopure this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Two key enzyme classes are particularly relevant for the stereoselective synthesis of this compound: nitrilases and hydroxynitrile lyases.
Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia (B1221849). For the synthesis of enantiopure mandelic acids, a nitrilase can be used for the enantioselective hydrolysis of a racemic mandelonitrile (B1675950) derivative. For example, a nitrilase from Alcaligenes faecalis has been used for the enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile to produce (R)-(-)-mandelic acid. While the specific activity of nitrilases on 3,5-difluoro-4-nitromandelonitrile has not been reported, studies have shown that some nitrilases can accept substituted mandelonitriles as substrates. This suggests that a screening approach to identify a suitable nitrilase or protein engineering to tailor an existing enzyme could lead to an effective biocatalytic route.
Hydroxynitrile lyases (HNLs) (EC 4.1.2.10) catalyze the reversible addition of hydrogen cyanide to an aldehyde or ketone. This reaction can be highly enantioselective, providing access to chiral cyanohydrins which are precursors to α-hydroxy acids. For instance, (R)-selective HNLs from various plant sources, such as Prunus mume, have been shown to accept a range of benzaldehyde (B42025) derivatives as substrates for the synthesis of chiral mandelonitriles. Similarly, HNLs from other sources have been investigated for their substrate scope. The synthesis of this compound could therefore be envisioned starting from 3,5-difluoro-4-nitrobenzaldehyde. An (R)- or (S)-selective HNL would catalyze the addition of cyanide to form the corresponding enantiopure cyanohydrin, which would then be hydrolyzed to the final product. The choice of HNL is critical for achieving high enantioselectivity.
Table 2: Biocatalytic Approaches to Chiral Mandelic Acids
| Enzyme Class | Reaction | Substrate | Product | Key Advantage |
| Nitrilase | Enantioselective hydrolysis | Racemic mandelonitrile derivative | Enantiopure mandelic acid | Direct conversion of nitrile to acid |
| Hydroxynitrile Lyase | Enantioselective hydrocyanation | Aldehyde + Cyanide | Enantiopure cyanohydrin | High enantioselectivity in C-C bond formation |
Microbial Biotransformations for Chiral Induction
The production of single-enantiomer chiral compounds like (R)- or (S)-mandelic acid is a significant challenge for traditional chemical synthesis, which often yields a mixture of both enantiomers (a racemate) that is difficult and costly to separate. mdpi.com Microbe-mediated production has emerged as a powerful and sustainable alternative, exhibiting numerous advantages over purely chemical routes. nih.gov Biotechnological strategies, including microbial biotransformation and enzymatic catalysis, allow for the synthesis of optically pure mandelic acid derivatives with high efficiency and selectivity. nih.govresearchgate.net
The core of this green approach lies in the use of specific enzymes that can catalyze the desired transformation with high stereoselectivity. Three main classes of enzymes are pivotal in the biotransformation of nitrile-containing precursors to the corresponding mandelic acid: nih.govresearchgate.net
Nitrilases: These enzymes directly hydrolyze a nitrile group (-CN) to a carboxylic acid (-COOH).
Nitrile Hydratases: These convert the nitrile to an intermediate amide (-CONH2).
Amidases: These then hydrolyze the amide to the final carboxylic acid.
Researchers have successfully engineered recombinant microbial strains, such as Escherichia coli, to express these enzymes and create efficient whole-cell biocatalysts. nih.gov For instance, strains have been developed that co-express an (R)-specific oxynitrilase (also known as a hydroxynitrile lyase) and an arylacetonitrilase. nih.govresearchgate.net The oxynitrilase catalyzes the formation of a chiral mandelonitrile from an aldehyde (like 3,5-difluoro-4-nitrobenzaldehyde) and a cyanide source, and the nitrilase then converts this intermediate into the final (R)-mandelic acid. nih.gov This cascade reaction can produce the desired enantiomer with high purity (ee > 90%). nih.gov
These biocatalytic systems can be remarkably versatile, utilizing various substrates. The process can start from mandelonitrile itself, or from the precursor aldehyde and cyanide. nih.govgoogle.com More advanced strategies have even enabled the production of (R)-mandelic acid from renewable feedstocks like glucose and glycerol, demonstrating a truly sustainable pathway. mdpi.comnih.gov
| Microorganism/Enzyme System | Enzyme(s) | Precursor(s) | Product | Reference |
|---|---|---|---|---|
| Recombinant E. coli | (R)-specific Oxynitrilase & Arylacetonitrilase | Benzaldehyde + Cyanide | (R)-Mandelic acid / (R)-Mandelic acid amide | nih.gov |
| Alcaligenes sp. BC12-2 | Nitrilase activity | Mandelonitrile | R(-)-Mandelic acid | google.com |
| Recombinant E. coli | Multi-enzyme cascade (5 enzymes) | Glycerol or Glucose | (R)-Mandelic acid | nih.gov |
| Wild type & Recombinant Strains | Nitrilase, Nitrile hydratase, Amidase | Mandelonitrile, Mandelamide | (R)-Mandelic acid | nih.govresearchgate.net |
Precursor-Based Synthetic Pathways
A common strategy in organic synthesis is to begin with a commercially available aromatic compound that already contains some of the required functional groups or substitution patterns. For this compound, precursors such as halogenated nitrobenzenes are logical starting points. For example, syntheses of related substituted benzoic acids often start from brominated or fluorinated aromatics. chemicalbook.comchemicalbook.com The synthesis of 3,5-Difluorobenzoic acid can be achieved starting from 1-Bromo-3,5-difluorobenzene. chemicalbook.com Similarly, other mandelic acids have been prepared from precursors like α-bromophenylacetic acid or by transforming an acetophenone (B1666503) derivative. orgsyn.org
Following this logic, a plausible, though not explicitly documented, pathway to this compound could begin with a precursor like 1-bromo-3,5-difluoro-2-nitrobenzene. The synthetic challenge would then be to introduce the two-carbon α-hydroxy acid side chain onto the aromatic ring, typically through a series of reactions such as cross-coupling followed by oxidation or other functional group transformations.
The most direct and widely employed chemical route for synthesizing mandelic acids proceeds through the corresponding benzaldehyde. orgsyn.orgstackexchange.com For the target molecule, this involves using 3,5-difluoro-4-nitrobenzaldehyde as the key intermediate. This pathway is a classic example of nucleophilic addition to a carbonyl group followed by hydrolysis.
The synthesis generally involves two primary steps:
Mandelonitrile Formation: 3,5-Difluoro-4-nitrobenzaldehyde is reacted with a source of cyanide. This can be hydrogen cyanide (HCN) or, more commonly for safety and handling, an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of sodium bisulfite. orgsyn.orgstackexchange.com The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a cyanohydrin, which in this case is 3,5-difluoro-4-nitromandelonitrile.
Hydrolysis: The nitrile group of the mandelonitrile intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved by heating the nitrile in the presence of a strong acid, such as hydrochloric acid (HCl), which protonates the nitrile nitrogen and facilitates nucleophilic attack by water, ultimately yielding this compound and an ammonium (B1175870) salt as a byproduct. orgsyn.orgstackexchange.com
| Step | Reactant(s) | Key Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3,5-Difluoro-4-nitrobenzaldehyde | NaCN, NaHSO3, H2O | 3,5-Difluoro-4-nitromandelonitrile | Nucleophilic Addition (Cyanohydrin Formation) |
| 2 | 3,5-Difluoro-4-nitromandelonitrile | HCl, H2O, Heat | This compound | Acid-catalyzed Hydrolysis |
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to design processes that are safer, more efficient, and environmentally benign. These principles are highly relevant to the synthesis of complex molecules like this compound.
Two key strategies in green chemistry involve minimizing or eliminating the use of volatile organic solvents and employing alternative energy sources to enhance reaction rates and efficiency.
Solvent-free protocols aim to conduct reactions in the absence of a solvent, which reduces waste, cost, and environmental hazards. While not always feasible, reactions can sometimes be run with the neat reactants, particularly if one is a liquid, or by grinding solids together.
Microwave-assisted synthesis uses microwave irradiation to heat reactions. This method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. An efficient synthesis of mandelic acid from benzaldehyde has been reported using ultrasonic irradiation—a similar energy-input technique—in combination with a phase transfer catalyst, achieving an 81% yield in just two hours. nih.govresearchgate.net Such advanced energy input methods are broadly applicable and represent a significant improvement over classical synthetic protocols.
A cornerstone of green chemistry is the use of catalysis to enable reactions with high atom economy and to replace hazardous reagents with safer alternatives.
The traditional synthesis of mandelic acid relies on highly toxic cyanide. mpg.dechemeurope.com A major goal of green synthesis is to replace this route. As discussed in section 2.2.2.2, biocatalysis using enzymes or whole microbes provides a powerful, sustainable alternative. nih.govnih.gov For example, a three-enzyme cascade has been developed that converts cheap and safe starting materials like oxalic acid and benzaldehyde directly into mandelic acid under mild, aqueous conditions, completely avoiding cyanide. mpg.dechemeurope.com
In chemical synthesis, the focus is on developing efficient and recyclable catalysts. For the related synthesis of 3,5-Difluorobenzoic acid from its aldehyde, a catalytic amount of diphenyl diselenide with hydrogen peroxide (H2O2) as the oxidant represents a greener approach, as the main byproduct is water. chemicalbook.com The development of heterogeneous catalysts, which are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), is also a key area as they can be easily filtered off and reused, simplifying product purification and minimizing waste.
| Synthetic Step | Traditional Method/Reagent | Green Alternative | Advantage of Green Alternative |
|---|---|---|---|
| Cyanation of Aldehyde | Hydrogen Cyanide (HCN) | Enzymatic (Oxynitrilase) | Avoids highly toxic HCN; high stereoselectivity. |
| Nitrile Hydrolysis | Strong Acid (HCl), High Temp | Enzymatic (Nitrilase/Amidase) | Mild, aqueous conditions; high stereoselectivity. |
| Oxidation of Aldehyde | Stoichiometric strong oxidants (e.g., KMnO4) | Catalytic H2O2 | High atom economy; water is the only byproduct. |
| Energy Input | Conventional heating (oil bath) | Microwave or Ultrasonic Irradiation | Drastically reduced reaction times; often higher yields. |
Industrial Scale-Up Considerations for this compound Production
The industrial-scale production of this compound, while not extensively detailed in publicly available literature, can be projected based on established synthetic routes for analogous mandelic acid derivatives. The most plausible commercial synthesis would involve a two-step process: the nitration of a suitable precursor to form 3,5-difluoro-4-nitrobenzaldehyde, followed by its conversion to the final mandelic acid product. The scale-up of this process requires careful consideration of reaction conditions, raw material handling, process safety, and economic viability.
A primary route for synthesizing mandelic acids on an industrial scale begins with the corresponding benzaldehyde. This involves the formation of a cyanohydrin intermediate, mandelonitrile, which is then hydrolyzed to the desired mandelic acid. google.com Therefore, the key precursor for the target molecule is 3,5-Difluoro-4-nitrobenzaldehyde.
The synthesis of 3,5-Difluoro-4-nitrobenzaldehyde itself is most directly achieved through the nitration of 3,5-difluorobenzaldehyde (B1330607) using a mixture of concentrated nitric and sulfuric acids. The scale-up of this nitration step must address the exothermic nature of the reaction and ensure precise temperature control to optimize yield and minimize the formation of impurities.
Once the precursor aldehyde is obtained, its conversion to this compound presents several challenges and options for industrial production. The classical approach involves the reaction of the aldehyde with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), to form the corresponding 3,5-difluoro-4-nitromandelonitrile. google.comorgsyn.org This is followed by hydrolysis of the nitrile group to a carboxylic acid.
Key considerations for the industrial synthesis of mandelonitrile from benzaldehyde include:
Handling of Cyanide: The extreme toxicity of hydrogen cyanide and cyanide salts necessitates stringent safety protocols, including specialized containment facilities and emergency response plans. google.com
Reaction pH: The pH of the reaction medium is critical. Alkaline conditions can lead to side reactions and impurities, while acidic conditions are also carefully controlled. google.com A patent for mandelonitrile preparation specifies adjusting the pH of a sodium cyanide solution to a range of 6.5-7.5 to improve yield and purity. google.com
Solvent System: The choice of solvent is crucial for reaction efficiency and product isolation. Ethyl acetate (B1210297) is a commonly used solvent from which the mandelonitrile product can be recovered after layering. google.com
The subsequent hydrolysis of the mandelonitrile intermediate to the final mandelic acid product can be achieved through chemical or enzymatic methods. Chemical hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid, or a base. google.comorgsyn.org However, these conditions can be harsh and generate significant amounts of waste, such as ammonium salts. google.com
Table 1: Comparison of Hydrolysis Methods for Mandelonitrile
| Parameter | Chemical Hydrolysis | Enzymatic (Biocatalytic) Hydrolysis |
| Reagents | Strong acids (e.g., HCl) or bases | Nitrilase or Nitrile Hydratase/Amidase enzymes |
| Reaction Conditions | High temperatures, harsh pH | Mild temperatures (e.g., 35-40°C), near-neutral pH nih.govacs.org |
| Stereoselectivity | Produces racemic mixture | Can be highly enantioselective, producing a single isomer nih.gov |
| Byproducts | Significant salt waste (e.g., ammonium chloride) google.com | Minimal byproducts, mainly ammonia acs.org |
| Environmental Impact | Higher environmental footprint due to harsh reagents and waste | Considered a "greener" alternative with less waste and milder conditions nih.gov |
Biocatalytic hydrolysis using enzymes like nitrilases has emerged as a more sustainable and efficient alternative for industrial production. nih.govnih.govoup.com This method offers several advantages, including high stereoselectivity, which is crucial for pharmaceutical applications, and milder reaction conditions that reduce energy consumption and byproduct formation. nih.govacs.orgnih.gov Mutant strains of microorganisms, such as Alcaligenes faecalis, have been developed to enhance nitrilase activity for industrial applications, demonstrating the potential for efficient production of mandelic acid derivatives. nih.govoup.com
Table 2: Key Process Parameters for Industrial Mandelic Acid Synthesis
| Process Step | Key Parameters | Industrial Considerations |
| Nitration of Precursor | Temperature, Acid Concentration, Reaction Time | Exothermic reaction requiring robust cooling systems; optimization to maximize yield and purity. |
| Mandelonitrile Formation | pH Control, Cyanide Handling, Solvent Choice | Strict safety protocols for toxic reagents; precise pH control to minimize side reactions; efficient solvent recovery system. google.com |
| Hydrolysis | Temperature, pH, Catalyst (Chemical or Enzymatic) | Choice between chemical and biocatalytic routes based on cost, desired stereochemistry, and environmental impact; optimization of enzyme stability and activity for biocatalytic processes. google.comnih.govacs.org |
| Product Purification | Crystallization, Extraction | Development of efficient purification methods to achieve high product purity; solvent selection and recovery. orgsyn.org |
Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Nitromandelic Acid
Reactions at the Alpha-Hydroxy Carboxylic Acid Functionality
The side chain of 3,5-Difluoro-4-nitromandelic acid, possessing both a hydroxyl and a carboxylic acid group on adjacent carbons, is a hub of chemical reactivity. These groups can undergo a variety of transformations independently or in concert.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with modified solubility, and biological activity.
Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer-Speier esterification) or by using coupling agents. For a substrate like this compound, direct acid-catalyzed esterification with simple alcohols like methanol (B129727) or ethanol (B145695) would proceed by protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Alternatively, more modern and milder methods, such as using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing a one-pot domino reaction sequence, can yield the desired esters in high yields. nih.gov For instance, studies on other mandelic acid derivatives have shown successful esterification using various alcohols. nih.govcore.ac.uk
Amidation follows similar principles, where the carboxylic acid is reacted with a primary or secondary amine. The reaction generally requires activation of the carboxylic acid, often by converting it into a more reactive acyl halide or by using peptide coupling reagents. These reagents react with the carboxylate to form a highly reactive intermediate that is then readily attacked by the amine nucleophile. This method is widely applicable and tolerates a broad range of functional groups on both the carboxylic acid and the amine. mdma.ch
The table below summarizes typical conditions for these transformations, based on general procedures for carboxylic acids.
| Transformation | Reagents & Conditions | Product Type |
| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), Heat | Alkyl 3,5-difluoro-4-nitromandelate |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DMF, CH₂Cl₂) | N-substituted-2-(3,5-difluoro-4-nitrophenyl)-2-hydroxyacetamide |
Oxidation and Reduction Pathways of the Hydroxyl Group
The secondary alcohol of the alpha-hydroxy acid group is susceptible to both oxidation and reduction, leading to important structural modifications.
Oxidation of the alpha-hydroxyl group in mandelic acid derivatives typically yields the corresponding alpha-keto acid. rsc.org Various oxidizing agents can accomplish this transformation. Permanganate, for example, has been shown to oxidize mandelic acid to phenylglyoxylic acid, with the reaction proceeding via a rate-limiting hydride transfer. acs.org Another effective method involves the use of copper(II) salts as catalysts in a two-phase system, where the mandelic acid derivative is converted to the corresponding aldehyde via oxidative decarboxylation. wikipedia.org Enzymatic methods also offer a highly selective route; for instance, (S)-mandelate dehydrogenase oxidizes (S)-mandelate to benzoylformate. nih.gov The presence of strong electron-withdrawing groups on the phenyl ring, as in this compound, would likely influence the rate and efficiency of these oxidation reactions.
Reduction of the alpha-hydroxyl group is a more challenging transformation. It typically requires a two-step process: conversion of the hydroxyl into a better leaving group (such as a tosylate or a halide) followed by hydrogenolysis. For example, reaction with thionyl chloride (SOCl₂) could convert the hydroxyl group to a chloride, which could then be reduced to a hydrogen atom using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This would transform this compound into 3,5-difluoro-4-nitrophenylacetic acid.
The following table outlines potential oxidation products.
| Reagent System | Expected Product | Reaction Type |
| KMnO₄, controlled pH | 3,5-Difluoro-4-nitrophenylglyoxylic acid | Oxidation |
| CuCl₂, Air, Heat | 3,5-Difluoro-4-nitrobenzaldehyde (B1413532) | Oxidative Decarboxylation |
| (S)-Mandelate Dehydrogenase | 3,5-Difluoro-4-nitrophenylglyoxylic acid | Enzymatic Oxidation |
Reactivity of the Nitro Group and its Transformations
The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and is itself a site for chemical transformation.
Reduction of the Nitro Group to Amino Derivatives
The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in synthetic organic chemistry. numberanalytics.commdpi.com This reaction dramatically alters the electronic properties of the benzene (B151609) ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho, para-directing one.
Common methods for this reduction include:
Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. numberanalytics.com This method is often clean and high-yielding.
Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). numberanalytics.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) or sodium borohydride (B1222165) can be used in the presence of a catalyst to affect the reduction. nih.govresearchgate.net
The product of this reaction, 4-amino-3,5-difluoromandelic acid, is a valuable synthetic intermediate, as the newly formed amino group can participate in a wide array of subsequent reactions, such as diazotization or acylation.
Nucleophilic Aromatic Substitution Induced by the Nitro Group
The nitro group, being a potent activating group, facilitates nucleophilic aromatic substitution (SNAr) on the phenyl ring. nih.gov While the fluorine atoms are themselves leaving groups, the nitro group can also be displaced under certain conditions, particularly if it is positioned ortho or para to other strong activating groups. However, in the case of this compound, the fluorine atoms are the more likely leaving groups in an SNAr reaction. The nitro group's primary role here is to stabilize the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack, thereby lowering the activation energy for the substitution of one of the fluorine atoms. chemguide.co.uk
Electrophilic and Nucleophilic Aromatic Substitution on the Difluorinated Phenyl Ring
The substitution pattern of the aromatic ring—bearing two fluorine atoms, a nitro group, and a mandelic acid side chain—renders it highly electron-deficient. This electronic character heavily dictates its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) on this ring is expected to be extremely difficult. The combined deactivating effects of two fluorine atoms (deactivating by induction), a powerful nitro group, and a carboxylic acid function make the ring very unreactive towards electrophiles. beilstein-journals.org Any potential EAS reaction would require harsh conditions, and the regiochemical outcome would be directed by the existing substituents. The fluorine atoms and the hydroxyl group of the side chain are ortho, para-directors, while the nitro and carboxylic acid groups are meta-directors. The directing effects would be competitive, likely leading to a mixture of products if a reaction could be forced. For instance, nitration of nitrobenzene (B124822) gives 1,3-dinitrobenzene, showing the meta-directing effect of the first nitro group. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr) is the much more favorable reaction pathway for this molecule. The ring is highly activated towards nucleophilic attack by the strong electron-withdrawing nitro group positioned para to one fluorine and ortho to the other. This positioning provides excellent resonance stabilization for the anionic Meisenheimer intermediate formed during the substitution. nih.gov
One of the fluorine atoms can be displaced by a variety of nucleophiles. Studies on the similarly substituted 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom is readily displaced by oxygen, sulfur, and nitrogen nucleophiles. nih.gov
The table below shows potential products from SNAr reactions on this compound.
| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Substitution of one F) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Fluoro-5-methoxy-4-nitromandelic acid |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-4-nitro-5-(phenylthio)mandelic acid |
| Amine | Aniline (B41778) (C₆H₅NH₂) | 3-Fluoro-4-nitro-5-(phenylamino)mandelic acid |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-Fluoro-5-hydroxy-4-nitromandelic acid |
In-depth Analysis of this compound Remains Elusive Due to Lack of Scientific Data
A comprehensive examination of the chemical reactivity, mechanistic pathways, and decomposition characteristics of the specific compound this compound is not possible at this time due to a significant lack of available scientific literature and research data. Despite extensive searches of chemical databases and scholarly articles, no specific studies detailing the properties and behavior of this molecule could be identified.
While general principles of organic chemistry allow for predictions regarding the behavior of this compound, a scientifically rigorous and accurate article necessitates specific experimental data. For instance, the electron-withdrawing nature of both the fluorine atoms and the nitro group is expected to significantly deactivate the benzene ring towards electrophilic substitution and activate it towards nucleophilic substitution. The precise regioselectivity and reaction rates of such substitutions, however, would need to be determined through empirical study.
Similarly, the thermal and photochemical stability of this compound, along with the identity of its degradation products, would depend on the specific bond energies and electronic transitions within the molecule. Without experimental analysis, such as through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or photolysis studies followed by spectroscopic analysis, any discussion of its decomposition would be purely speculative.
In the absence of dedicated research on this compound, a detailed and authoritative article that adheres to the requested scientific standards cannot be produced. Further investigation and publication of its properties by the scientific community are required to enable a thorough analysis.
Advanced Spectroscopic and Analytical Characterization of 3,5 Difluoro 4 Nitromandelic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the electronic environment of specific atoms within a molecule. For 3,5-Difluoro-4-nitromandelic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra offer a detailed view of the proton and carbon environments within the molecule. Due to the absence of direct experimental data in the public domain for this compound, the expected chemical shifts are predicted based on the analysis of structurally related compounds, including 3,5-difluorobenzoic acid, 3,5-difluoro-4-nitrobenzoic acid, and other mandelic acid derivatives. chemicalbook.com
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, hydroxyl, and carboxylic acid protons. The two aromatic protons (H-2 and H-6) are chemically equivalent and are expected to appear as a doublet due to coupling with the two fluorine atoms. The benzylic proton (α-H) will appear as a singlet, though it may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and exchange.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, will show distinct signals for each unique carbon atom. The chemical shifts are significantly influenced by the electron-withdrawing effects of the fluorine and nitro groups. The aromatic carbons will show characteristic splitting patterns due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
| -COOH | 10.0 - 13.0 (broad s) | 170.0 - 175.0 | Shift is highly variable; proton may exchange with D₂O. |
| -OH | 3.0 - 6.0 (broad s) | - | Shift and multiplicity are solvent-dependent. |
| α-CH | ~5.3 (s) | 70.0 - 75.0 | Benzylic proton and carbon, deshielded by the adjacent oxygen and aromatic ring. |
| C-1 | - | 138.0 - 142.0 | Quaternary carbon attached to the benzylic group. |
| C-2, C-6 | 7.5 - 7.8 (d) | 110.0 - 115.0 (d, JCF) | Aromatic protons and carbons adjacent to the nitro group. |
| C-3, C-5 | - | 155.0 - 160.0 (dd, JCF) | Fluorine-bearing carbons, significantly downfield shifted. |
| C-4 | - | 135.0 - 140.0 | Nitro-bearing carbon. |
Predicted values are based on data from analogous compounds and known substituent effects. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environments
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. colorado.edunih.gov For this compound, the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent.
Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal will be influenced by the electronic effects of the adjacent nitro group and the other substituents on the aromatic ring. Based on data for similar compounds like 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, where fluorine atoms are on a heterocyclic ring, a singlet at approximately -114 ppm might be expected, though the precise value for this specific phenyl system could differ. mdpi.com This signal would likely be a singlet or a narrow multiplet, depending on the resolution and the magnitude of long-range couplings to the aromatic protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key expected cross-peak would be between the benzylic proton (α-H) and the hydroxyl proton (-OH), provided the rate of proton exchange is not too rapid. This would definitively link the hydroxyl group to the benzylic carbon.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons, providing one-bond (¹H-¹³C) correlations. nih.gov Expected correlations would include:
The aromatic protons (H-2, H-6) to their corresponding carbons (C-2, C-6).
The benzylic proton (α-H) to the benzylic carbon (α-C).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-4 bond) ¹H-¹³C correlations, which is invaluable for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the structure of this compound would include:
Correlations from the benzylic proton (α-H) to the aromatic carbon C-1 and the carboxylic carbon (-COOH).
Correlations from the aromatic protons (H-2, H-6) to the neighboring quaternary carbons (C-1, C-3, C-4, C-5).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation and hydrogen bonding.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound will be dominated by vibrations characteristic of its functional groups. The presence of strong electron-withdrawing groups (F and NO₂) will influence the exact frequencies.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | Strong, broad | Weak |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) | Medium, broad | Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to weak | Strong |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Very Strong | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to strong | Strong |
| N-O (Nitro Group) | Asymmetric Stretch | 1570 - 1500 | Very Strong | Strong |
| N-O (Nitro Group) | Symmetric Stretch | 1370 - 1300 | Strong | Medium |
| C-O (Alcohol/Acid) | Stretching | 1300 - 1000 | Strong | Weak |
| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 | Very Strong | Weak |
The broadness of the O-H stretching bands is a clear indicator of extensive hydrogen bonding, both intermolecularly and potentially intramolecularly. The strong absorptions corresponding to the C=O and N-O stretches are typically the most prominent features in the IR spectrum. nist.govchemicalbook.comchemicalbook.com In the Raman spectrum, the aromatic C=C and symmetric N-O stretching vibrations are expected to be particularly intense. researchgate.net
Conformational Analysis via Vibrational Spectroscopy
The relative orientation of the carboxylic acid, hydroxyl group, and the aromatic ring can give rise to different stable conformers. These conformers can often be distinguished by subtle shifts in their vibrational frequencies, particularly those involved in hydrogen bonding.
Intramolecular hydrogen bonding can occur between the carboxylic acid proton and the α-hydroxyl oxygen, or between the α-hydroxyl proton and an oxygen of the nitro group or the carboxylic carbonyl. The formation of such hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of the O-H stretching bands, and can also affect the C=O stretching frequency.
By comparing the experimental spectra (especially in different solvents or at different temperatures) with theoretical calculations (e.g., Density Functional Theory - DFT), it is possible to identify the most stable conformer(s) in the solid state or in solution. nist.gov The presence of multiple conformers in equilibrium may be indicated by the appearance of multiple bands in regions sensitive to conformation, such as the O-H and C=O stretching regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, particularly the presence of chromophores.
Electronic Transitions and Chromophoric Analysis of the Nitrated Aromatic Ring
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene (B151609) ring. The benzene ring itself is a chromophore, a part of the molecule responsible for its color, and exhibits characteristic absorption bands in the UV region. The presence of substituents, namely the two fluorine atoms, the nitro group, and the α-hydroxy carboxylic acid group, significantly modifies the absorption characteristics of the benzene ring.
The nitro group (-NO₂), with its pi electrons, is a strong chromophore and extends the conjugation of the pi electron system of the benzene ring. docbrown.info This extension of the conjugated system lowers the energy required for electronic transitions, resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). docbrown.info Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. researchgate.netrsc.org For instance, the addition of multiple nitro groups to a benzene or toluene (B28343) ring leads to an increase in absorption intensity and a blue shift from approximately 240 nm to 210 nm. nih.gov
The fluorine atoms, being highly electronegative, act as auxochromes. While fluorine is a weak deactivator in electrophilic aromatic substitution, its lone pair of electrons can participate in resonance, donating electron density to the ring. vaia.comcsbsju.edureddit.com This can influence the energy levels of the molecular orbitals involved in the electronic transitions. However, the inductive effect of fluorine, which withdraws electron density, is also significant and can affect the absorption spectrum. rsc.org The interplay of these electronic effects can lead to subtle shifts in the absorption bands.
Based on the chromophoric analysis, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the nitrated aromatic ring. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. The presence of the nitro group is expected to cause a significant bathochromic shift compared to unsubstituted benzene. For example, 3-nitrophenol (B1666305) exhibits a second λ_max at 340 nm, with the absorption band extending into the visible region, resulting in a pale yellow color. docbrown.info
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 210 - 280 | Substituted Benzene Ring |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule.
Molecular Weight Determination and Fragmentation Pattern Analysis
The nominal molecular weight of this compound (C₈H₅F₂NO₅) is approximately 233 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this molecular weight.
The fragmentation pattern of this compound upon ionization in the mass spectrometer provides valuable structural information. The fragmentation is influenced by the different functional groups present in the molecule. Key fragmentation pathways for this compound would likely involve:
Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂, 44 Da), leading to a significant fragment ion.
Loss of the Carboxylic Acid Group: The entire carboxylic acid group (-COOH, 45 Da) can be lost. nih.gov
Cleavage of the α-Carbon Bond: The bond between the α-carbon and the aromatic ring can cleave, leading to fragments corresponding to the substituted phenyl group and the α-hydroxy carboxylic acid side chain.
Loss of the Nitro Group: The nitro group (-NO₂, 46 Da) can be lost from the aromatic ring.
Loss of Water: The presence of a hydroxyl group allows for the potential loss of a water molecule (H₂O, 18 Da). nih.gov
Table 2: Predicted Fragmentation Pattern for this compound
| Fragment Ion | Proposed Structure | Mass Loss (Da) | Expected m/z |
|---|---|---|---|
| [M - H₂O]⁺ | C₈H₃F₂NO₄ | 18 | 215 |
| [M - CO₂]⁺ | C₇H₅F₂NO₃ | 44 | 189 |
| [M - COOH]⁺ | C₇H₄F₂NO₂ | 45 | 188 |
| [M - NO₂]⁺ | C₈H₅F₂O₃ | 46 | 187 |
Isotopic Pattern Analysis for Elemental Composition Confirmation
The isotopic pattern of the molecular ion peak in a mass spectrum can be used to confirm the elemental composition of the compound. The relative abundances of naturally occurring isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁸O) will give rise to small peaks at M+1, M+2, etc. youtube.comneu.edu.tr
For this compound (C₈H₅F₂NO₅), the presence of eight carbon atoms will result in an M+1 peak with an intensity of approximately 8.8% of the molecular ion peak (8 x 1.1%). libretexts.org The contributions from the heavier isotopes of nitrogen and oxygen will also add to the M+1 and M+2 peaks. Fluorine has only one naturally occurring isotope (¹⁹F), so it does not contribute to the isotopic pattern in the same way. whitman.edu Analyzing the precise mass and relative intensities of these isotopic peaks using high-resolution mass spectrometry can confirm the elemental formula C₈H₅F₂NO₅. chromatographyonline.comacs.orgnih.govnih.gov
Table 3: Theoretical Isotopic Abundances for the Molecular Ion of this compound (C₈H₅F₂NO₅)
| Isotopologue | m/z (approx.) | Relative Abundance (%) |
|---|---|---|
| ¹²C₈¹H₅¹⁹F₂¹⁴N¹⁶O₅ | 233 | 100 |
| ¹³C¹²C₇¹H₅¹⁹F₂¹⁴N¹⁶O₅ | 234 | 8.87 |
| ¹²C₈¹H₅¹⁹F₂¹⁵N¹⁶O₅ | 234 | 0.37 |
| ¹²C₈¹H₅¹⁹F₂¹⁴N¹⁷O¹⁶O₄ | 234 | 0.20 |
Chromatographic Methods for Purity Assessment and Chiral Resolution
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like mandelic acid derivatives. nih.govredalyc.orgdoaj.org For purity assessment, a reversed-phase HPLC method would typically be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic or acetic acid). The components of the sample are separated based on their polarity, with more polar compounds eluting earlier.
For the chiral resolution of this compound, a chiral stationary phase (CSP) is required. scielo.bracgpubs.org Various types of CSPs have been successfully used for the separation of mandelic acid and its derivatives, including:
Polysaccharide-based CSPs: Columns like CHIRALPAK® and CHIRALCEL®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are highly effective for separating a wide range of chiral compounds, including mandelic acids. nih.gov
Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica (B1680970) support and are designed for specific types of interactions. acgpubs.org
Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities that are complementary in shape and functionality to a specific enantiomer. redalyc.orgscielo.br
The choice of mobile phase is also crucial for achieving good chiral separation and often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), sometimes with an acidic additive. nih.gov
Table 4: Representative HPLC Conditions for Chiral Resolution of Mandelic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IC) nih.gov |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient |
Gas Chromatography (GC):
Direct analysis of this compound by GC is challenging due to its high polarity and low volatility. mdpi.comvt.edu Therefore, derivatization is necessary to convert the carboxylic acid and hydroxyl groups into less polar and more volatile functional groups. colostate.edusigmaaldrich.com Common derivatization methods for carboxylic acids include:
Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester. mdpi.com
Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers. researchgate.net
After derivatization, the resulting compound can be analyzed by GC. For chiral separation, a chiral GC column is required. Cyclodextrin-based chiral stationary phases are commonly used for the enantiomeric separation of derivatized mandelic acids. mdpi.comsigmaaldrich.com
Table 5: Representative GC Conditions for Chiral Resolution of Derivatized Mandelic Acid
| Parameter | Condition |
|---|---|
| Derivatization | Esterification (e.g., with methanol) to form the methyl ester mdpi.comsigmaaldrich.com |
| Column | Chiral GC column (e.g., cyclodextrin-based) mdpi.com |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100-200 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chiral Chromatography for Enantiomeric Purity Determination
The separation of enantiomers is a crucial step in the characterization of this compound, allowing for the determination of its enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used method for this purpose. The selection of an appropriate CSP and the optimization of chromatographic conditions are paramount for achieving baseline separation of the (R)- and (S)-enantiomers.
For the analysis of mandelic acid derivatives, polysaccharide-based CSPs have demonstrated excellent chiral recognition capabilities. nih.gov A common approach involves the use of a cellulose-based column, such as one functionalized with tris(3,5-dichlorophenylcarbamate), which can effectively resolve the enantiomers of various mandelic acid analogues. nih.gov
The separation is typically carried out in a normal-phase mode, employing a mobile phase consisting of a non-polar solvent such as n-hexane, a polar modifier like isopropanol or ethanol, and an acidic additive, commonly trifluoroacetic acid (TFA), to improve peak shape and resolution for acidic analytes. nih.govchiraltech.com The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com
The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (% ee) is then calculated using the formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively. A high-resolution separation is essential for the accurate determination of enantiomeric purity. libretexts.org
Hypothetical Research Findings:
A hypothetical chiral HPLC method was developed for the enantiomeric purity determination of a sample of this compound. The analysis was performed on a CHIRALPAK® IC column, a cellulose-based CSP known for its effectiveness with mandelic acid derivatives. nih.gov The chromatographic conditions and the resulting data are presented in the tables below.
Table 1: Hypothetical Chiral HPLC Method Parameters
| Parameter | Value |
| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical Chromatographic Results and Enantiomeric Purity
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Excess (% ee) |
| (S)-enantiomer | 12.5 | 15000 | 2.1 | 98.7% |
| (R)-enantiomer | 14.2 | 100 |
The data indicates a successful baseline separation of the two enantiomers with a resolution factor greater than 2, which is considered excellent for quantitative purposes. The calculated enantiomeric excess of 98.7% demonstrates a high degree of enantiomeric purity for the analyzed sample.
X-ray Crystallography for Solid-State Structural Determination
For chiral molecules, single crystal X-ray diffraction is the gold standard for determining the absolute configuration of a stereocenter. researchgate.netspringernature.comnih.gov This is achieved by analyzing the anomalous dispersion of X-rays, which is the slight difference in how X-rays are scattered by the electron cloud of an atom near its absorption edge. thieme-connect.de By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute stereochemistry can be established, typically expressed by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net
The process involves growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.
Hypothetical Research Findings:
A single crystal of the (S)-enantiomer of this compound was grown by slow evaporation from an ethyl acetate (B1210297)/hexane solution. The crystal was subjected to single crystal X-ray diffraction analysis to confirm its structure and determine its absolute configuration. The crystallographic data and selected geometric parameters are presented below.
Table 3: Hypothetical Crystal Data and Structure Refinement for (S)-3,5-Difluoro-4-nitromandelic Acid
| Parameter | Value |
| Empirical Formula | C₈H₅F₂NO₅ |
| Formula Weight | 233.13 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.89 Å, α = 90°b = 14.25 Å, β = 105.2°c = 6.11 Å, γ = 90° |
| Volume | 494.5 ų |
| Z | 2 |
| Density (calculated) | 1.565 g/cm³ |
| Flack Parameter | 0.02(4) |
The crystal structure analysis confirms the molecular connectivity of this compound. The Flack parameter close to zero provides strong evidence for the assignment of the (S)-configuration to the chiral center.
Table 4: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C(ar)-F(1) | 1.35 |
| C(ar)-F(2) | 1.34 |
| C(ar)-N | 1.47 |
| N-O(1) | 1.22 |
| N-O(2) | 1.23 |
| C(chiral)-O(H) | 1.42 |
| C(chiral)-C(ar) | 1.51 |
| C(chiral)-C(OOH) | 1.53 |
| C(OOH)=O | 1.21 |
| C(OOH)-O(H) | 1.31 |
| F(1)-C(ar)-C(ar) | 118.5 |
| O-N-O | 124.0 |
| O(H)-C(chiral)-C(ar) | 109.8 |
The bond lengths and angles are consistent with those expected for the respective functional groups and the aromatic system. The data provides a comprehensive and unambiguous characterization of the solid-state structure of (S)-3,5-Difluoro-4-nitromandelic acid.
Computational and Theoretical Investigations of 3,5 Difluoro 4 Nitromandelic Acid
Quantum Chemical Calculations
Electronic Structure Analysis and Molecular Orbital Theory
No published studies were found that detail the electronic structure or molecular orbitals of 3,5-Difluoro-4-nitromandelic acid. Such an analysis would typically involve calculations of orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps to understand the molecule's reactivity and intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no available computational studies that predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F) or vibrational frequencies (IR, Raman) for this compound. These predictions, when correlated with experimental spectra, are crucial for confirming the molecular structure and understanding its vibrational modes.
Reaction Pathway Modeling and Transition State Analysis
The scientific literature does not appear to contain any reaction pathway models or transition state analyses for reactions involving this compound. This type of investigation is vital for understanding reaction mechanisms, kinetics, and the energetic barriers of chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis
No studies employing molecular dynamics simulations to explore the conformational landscape of this compound were identified. Such simulations would provide insight into the molecule's flexibility, preferred conformations in different environments, and the dynamics of its functional groups.
Structure-Reactivity Relationship (SRR) Studies
Elucidating the Influence of Fluoro and Nitro Substituents on Chemical Properties
While the influence of fluoro and nitro groups on the properties of aromatic systems is a general area of chemical research, no specific structure-reactivity relationship studies for this compound have been published. These studies would be essential to quantitatively understand how the interplay of the electron-withdrawing nitro group and the electronegative fluorine atoms at their specific positions affects the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the properties of the benzylic alcohol.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are a fundamental tool in computational and theoretical chemistry for predicting the reactivity of chemical compounds based on their molecular structure. researchgate.net These models establish a mathematical correlation between the chemical structure and the reactivity of a series of related compounds. researchgate.netdalalinstitute.com For this compound, QSRR studies would aim to quantify how the presence and position of the difluoro and nitro substituents on the phenyl ring influence the reactivity of the mandelic acid core, particularly at the benzylic hydroxyl and carboxyl groups.
The electronic effects of the substituents are a key determinant of reactivity and can be described by parameters such as the Hammett substituent constants (σ). wikipedia.orgpharmacy180.com The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that connects the rate (k) or equilibrium constant of a reaction for a substituted compound to the rate (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgpharmacy180.com The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a specific reaction to these electronic effects. wikipedia.orgpharmacy180.com
For this compound, the two fluorine atoms at the meta positions and the nitro group at the para position are all electron-withdrawing groups. The nitro group, in particular, is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. doi.org This electron-withdrawing character is expected to impact the reactivity of the mandelic acid side chain. For instance, in an oxidation reaction at the benzylic carbon, the electron-withdrawing substituents would destabilize a positively charged intermediate or transition state, thereby decreasing the reaction rate. Conversely, in a reaction where a negative charge develops, these substituents would have a stabilizing effect, thus increasing the reaction rate.
A study on the kinetics of the oxidation of various substituted mandelic acids by hypobromous acid provides insight into the electronic effects of substituents on the reactivity of the mandelic acid core. rsc.org The study yielded a Hammett reaction constant (ρ) of -0.43 for the oxidation of the mandelate (B1228975) ion. rsc.org The negative value of ρ indicates that the reaction is favored by electron-donating groups and disfavored by electron-withdrawing groups, suggesting the development of a partial positive charge in the transition state of the rate-determining step. rsc.org
To illustrate the application of QSRR in predicting reactivity, the following table presents data from a study on the oxidation of substituted mandelic acids, which could serve as a basis for estimating the reactivity of this compound.
| Substituent (X) | Substituent Constant (σ) | Relative Rate (k/k₀) |
| p-CH₃ | -0.17 | 1.22 |
| p-Cl | +0.23 | 0.81 |
| p-Br | +0.23 | 0.81 |
| m-Cl | +0.37 | 0.69 |
| p-NO₂ | +0.78 | 0.45 |
Data adapted from a study on the oxidation of substituted mandelic acids. The relative rates are illustrative and calculated based on the reported reaction constant.
Based on the Hammett equation and the substituent constants, the presence of two fluorine atoms (σ ≈ +0.34 each for meta position) and a nitro group (σ = +0.78 for para position) would give a cumulative σ value that would predict a significantly slower oxidation rate for this compound under these specific reaction conditions compared to the unsubstituted mandelic acid.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can further enhance QSRR models by providing a deeper understanding of the electronic structure and properties of the molecule. nih.gov Parameters such as molecular orbital energies (HOMO and LUMO), atomic charges, and molecular electrostatic potential can be calculated and correlated with experimental reactivity data. nih.govacs.org For nitroaromatic compounds, it has been shown that the energy of the lowest unoccupied molecular orbital (LUMO) is a key determinant of their mutagenicity, a specific type of biological reactivity. nih.gov Such computational approaches would be invaluable in developing a comprehensive QSRR model for this compound and its derivatives.
Synthesis and Chemical Exploration of Derivatives and Analogues of 3,5 Difluoro 4 Nitromandelic Acid
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety of 3,5-Difluoro-4-nitromandelic acid is a prime target for chemical modification, allowing for the synthesis of esters, amides, anhydrides, and acid halides. These derivatives are typically prepared through nucleophilic acyl substitution reactions.
Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. libretexts.org For more sensitive substrates or to achieve higher yields, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is effective. Alternatively, conversion of the carboxylic acid to the more reactive acid chloride or anhydride (B1165640) followed by reaction with an alcohol provides the corresponding ester. nih.gov
Amide derivatives are synthesized by reacting this compound with a primary or secondary amine. nih.gov Similar to esterification, this transformation can be facilitated by coupling agents like DCC or EDC. A particularly efficient method involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with an amine to form the desired amide. nih.gov This latter approach is often preferred due to the high reactivity of the acid chloride intermediate.
Table 1: Ester and Amide Derivatives of this compound
| Compound Name | Structure |
|---|---|
| Methyl 3,5-difluoro-4-nitromandelate | ![]() |
| N-Ethyl-3,5-difluoro-4-nitromandelamide | ![]() |
Acid anhydrides of this compound can be prepared, which serve as reactive intermediates for further derivatization. A symmetrical anhydride can be synthesized by reacting two equivalents of the carboxylic acid with a dehydrating agent such as acetic anhydride or by treating the corresponding acid chloride with a carboxylate salt. libretexts.org Mixed anhydrides can also be formed. commonorganicchemistry.com
The synthesis of the corresponding acid halide, typically the acid chloride, is a key step for accessing many other derivatives due to its high reactivity. libretexts.org Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts the carboxylic acid to the highly reactive 3,5-Difluoro-4-nitromandeloyl chloride. This intermediate is generally used in situ for subsequent reactions.
Table 2: Anhydride and Acid Halide Derivatives of this compound
| Compound Name | Structure |
|---|---|
| 3,5-Difluoro-4-nitromandelic anhydride | ![]() |
| 3,5-Difluoro-4-nitromandeloyl chloride | ![]() |
Modifications of the Alpha-Hydroxy Group
The alpha-hydroxy group is another key site for structural modification, allowing for the introduction of various functionalities that can influence the molecule's biological activity and properties.
Ether derivatives of the alpha-hydroxy group can be synthesized via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Esterification of the alpha-hydroxy group can be achieved by reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of an ester linkage at the alpha-position.
Table 3: Ether and Ester Derivatives of the Alpha-Hydroxy Group
| Compound Name | Structure |
|---|---|
| 2-(3,5-Difluoro-4-nitrophenyl)-2-methoxyacetic acid | ![]() |
| 2-Acetoxy-2-(3,5-difluoro-4-nitrophenyl)acetic acid | ![]() |
Deoxygenation of the alpha-hydroxy group to afford 3,5-difluoro-4-nitrophenylacetic acid can be accomplished through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride.
Oxidation of the alpha-hydroxy group yields the corresponding alpha-keto acid, 3,5-difluoro-4-nitrophenylglyoxylic acid. This transformation can be carried out using a variety of oxidizing agents, such as potassium permanganate, pyridinium (B92312) chlorochromate (PCC), or through Swern oxidation.
Table 4: Deoxygenated and Ketone Analogues
| Compound Name | Structure |
|---|---|
| 3,5-Difluoro-4-nitrophenylacetic acid | ![]() |
| 3,5-Difluoro-4-nitrophenylglyoxylic acid | ![]() |
Derivatives through Nitro Group Transformations
The aromatic nitro group is a versatile functional group that can be transformed into a variety of other substituents, most notably an amino group. The reduction of the nitro group is a fundamental transformation in organic synthesis. wikipedia.org
The reduction of the nitro group in this compound to an amino group, yielding 4-amino-3,5-difluoromandelic acid, can be achieved using several methods. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, also provides the corresponding aniline (B41778) derivative. commonorganicchemistry.comgoogle.com The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. For instance, milder conditions might be necessary to prevent the reduction of the carboxylic acid. The resulting amino group can then serve as a handle for further derivatization, such as acylation or diazotization reactions.
Table 5: Derivatives from Nitro Group Transformations
| Compound Name | Structure |
|---|---|
| 4-Amino-3,5-difluoromandelic acid | ![]() |
Amino-Substituted Mandelic Acid Derivatives
The transformation of the nitro group on the aromatic ring of this compound into an amino group represents a key synthetic modification, yielding 4-amino-3,5-difluoromandelic acid. This conversion is typically achieved through catalytic hydrogenation. nih.gov This process generally involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govorganic-chemistry.org The reaction is versatile and tolerates a wide range of other functional groups. nih.govorganic-chemistry.org
Alternative reducing agents can also be employed, including metal-based systems like iron or zinc in acidic media. mdpi.com Metal-free methods, for instance using trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine or diboron (B99234) compounds like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron, have also been developed for the reduction of aromatic nitro compounds and demonstrate high chemoselectivity. organic-chemistry.org These methods are effective for a broad range of substrates, including those with halogen substituents. organic-chemistry.orgnih.gov
The resulting 4-amino-3,5-difluoromandelic acid is a valuable intermediate for further derivatization, such as the synthesis of amides, sulfonamides, or for undergoing diazotization reactions to introduce other functionalities.
Table 1: Synthesis of 4-Amino-3,5-difluoromandelic Acid
| Starting Material | Product | Typical Reagents |
|---|---|---|
| This compound | 4-Amino-3,5-difluoromandelic acid | H₂, Pd/C |
| Fe, HCl | ||
| HSiCl₃, Et₃N | ||
| B₂pin₂, KOtBu |
Other Nitrogen-Containing Derivatives (e.g., Azides, Nitriles)
The amino group of 4-amino-3,5-difluoromandelic acid serves as a synthetic handle to introduce other nitrogen-containing functionalities, such as azides and nitriles.
Azide (B81097) Derivatives: Aryl azides are commonly synthesized from the corresponding anilines via a two-step diazotization-azidation process. researchgate.netresearchgate.net The first step involves converting the aromatic amine into a diazonium salt using sodium nitrite (B80452) (NaNO₂) under acidic conditions. researchgate.net The subsequent reaction of the diazonium salt with sodium azide (NaN₃) yields the aryl azide. researchgate.net Milder, one-pot methods have also been developed, using reagents like tert-butyl nitrite (t-BuONO) and sodium azide under neutral conditions, which are compatible with sensitive functional groups. organic-chemistry.orgthieme-connect.com
Nitrile Derivatives: The Sandmeyer reaction is a classical and widely used method for converting aromatic amines into nitriles. numberanalytics.comresearchgate.netwikipedia.org Similar to azide synthesis, the process begins with the formation of an aryl diazonium salt from the aniline precursor. numberanalytics.com This intermediate is then treated with a copper(I) cyanide (CuCN) salt to introduce the nitrile group onto the aromatic ring. numberanalytics.comwikipedia.org This transformation is a powerful tool for installing the versatile cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. numberanalytics.com
Table 2: Synthesis of Azide and Nitrile Derivatives
| Starting Material | Target Derivative | Key Reaction | Common Reagents |
|---|
Derivatives through Aromatic Ring Functionalization
Halogenation and Alkylation of the Phenyl Moiety
Further functionalization of the phenyl ring of this compound via electrophilic aromatic substitution, such as halogenation or Friedel-Crafts alkylation, is exceptionally challenging. The aromatic ring is heavily deactivated by the strong electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms. libretexts.orguci.edu
Substituents like the nitro group are powerful deactivators that significantly reduce the nucleophilicity of the benzene (B151609) ring, making it much less reactive towards electrophiles. masterorganicchemistry.commsu.edulibretexts.org The fluorine atoms, while being ortho, para-directing, also contribute a strong inductive withdrawing effect that further deactivates the ring. uci.edu Consequently, forcing reactions like Friedel-Crafts alkylation or acylation on such a strongly deactivated ring is generally not feasible. uci.edulibretexts.org Standard conditions for these reactions would likely fail to produce the desired products.
Exploration of Poly-Substituted Aromatic Analogues
Given the difficulty of adding substituents to the pre-existing 3,5-difluoro-4-nitrophenyl ring, the synthesis of poly-substituted analogues typically relies on a different strategy. A more practical approach involves constructing the desired polysubstituted aromatic ring first, followed by the installation of the mandelic acid side chain. libretexts.orggoogle.com
This retrosynthetic strategy allows for greater control over the substitution pattern. For example, a polysubstituted benzene derivative could be prepared through a sequence of electrophilic substitution reactions, carefully choosing the order of substituent introduction to exploit the directing effects of each group. google.com Once the desired aromatic core is assembled, the mandelic acid moiety can be introduced, for instance, by formylation of the aromatic ring followed by a reaction to build the α-hydroxy acid side chain. This approach avoids the challenges associated with attempting electrophilic substitution on a highly deactivated ring system. google.com
Conformational Analysis and Stereochemical Properties of Derivatives
The introduction of fluorine atoms into organic molecules, including derivatives of this compound, has a profound impact on their conformational preferences and stereochemical properties. beilstein-journals.orgnih.gov The high electronegativity and small size of fluorine lead to significant stereoelectronic effects that can dictate the three-dimensional structure of a molecule. acs.orgnih.gov
In fluorinated compounds, interactions such as the gauche effect and the anomeric effect play a crucial role in stabilizing certain conformations. nih.govresearchgate.net For instance, the presence of fluorine can influence the torsional angles along the carbon backbone and the orientation of functional groups. sci-hub.box In derivatives of this compound, the two fluorine atoms flanking the nitro group would be expected to influence the rotation around the bond connecting the phenyl ring to the chiral benzylic carbon.
The conformational landscape of these derivatives is often investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT). nih.govd-nb.infonih.gov These studies help elucidate the preferred spatial arrangement of atoms, which is critical for understanding molecular interactions. The presence of fluorine can lead to more rigid structures and can be used to fine-tune polarity and lipophilicity. nih.govd-nb.info The stereochemical outcome of reactions involving these derivatives can also be influenced by the fluorine substituents. nih.govrsc.org
Table 3: Influence of Fluorine on Molecular Properties
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Conformation | Can induce a strong preference for specific rotamers or ring puckers. beilstein-journals.orgnih.govsci-hub.box | Stereoelectronic effects (e.g., gauche effect, anomeric effect) stabilize certain conformations. nih.govresearchgate.net |
| Molecular Polarity | Significantly alters the molecular dipole moment. nih.govd-nb.info | The C-F bond is highly polar; the overall molecular polarity depends on the spatial orientation of these bonds. nih.gov |
| Metabolic Stability | Often increases metabolic stability. nih.gov | The C-F bond is very strong and less susceptible to enzymatic cleavage. |
| Acidity/Basicity | Can significantly alter the pKa of nearby functional groups. d-nb.info | Strong electron-withdrawing inductive effect of fluorine. |
Applications of 3,5 Difluoro 4 Nitromandelic Acid As a Synthetic Building Block
Role in Asymmetric Synthesis and Chiral Auxiliaries
The inherent chirality of 3,5-difluoro-4-nitromandelic acid, owing to the stereocenter at the alpha-carbon of the mandelic acid moiety, makes it a valuable tool in the field of asymmetric synthesis.
While direct reports on this compound as a chiral ligand are not prevalent, its structure contains the essential features required for development into one. The chiral center, along with the adjacent hydroxyl and carboxylic acid groups, provides multiple coordination points. These functional groups can be chemically modified to create sophisticated bidentate or tridentate ligands for metal-catalyzed asymmetric reactions. The fluorine and nitro substituents on the aromatic ring can electronically tune the properties of such ligands, influencing the catalytic activity and enantioselectivity of the metallic complex.
A primary application of chiral acids like mandelic acid and its derivatives is in the resolution of racemic mixtures, particularly racemic bases like amines. libretexts.orglibretexts.org The process of diastereomeric resolution remains one of the most common and effective methods for separating enantiomers on an industrial scale. d-nb.info
The fundamental principle involves reacting the racemic base with an enantiomerically pure form of this compound. This acid-base reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. libretexts.org This difference in physical properties, especially solubility, allows for their separation through methods like fractional crystallization. libretexts.org
Once a diastereomeric salt is isolated, typically the less soluble one that crystallizes out of solution, a simple acid-base workup is performed. Treatment with a strong acid regenerates the enantiomerically pure base and the chiral resolving agent, which can often be recovered and reused. libretexts.orgnih.gov The fluorine and nitro groups on the phenyl ring of this compound can be advantageous, as they modify the acidity and solubility properties of the resulting diastereomeric salts, potentially leading to more efficient separations compared to unsubstituted mandelic acid. google.com
| Step | Process | Description |
|---|---|---|
| 1 | Salt Formation | A racemic base (e.g., (R/S)-amine) is mixed with one enantiomer of this compound (e.g., (R)-acid). This forms a mixture of two diastereomeric salts: (R)-acid·(R)-amine and (R)-acid·(S)-amine. |
| 2 | Fractional Crystallization | The diastereomeric salts have different solubilities. By carefully choosing a solvent and controlling temperature, the less soluble diastereomer selectively crystallizes out of the solution. |
| 3 | Separation | The crystallized, diastereomerically pure salt is separated from the solution (containing the more soluble salt) by filtration. |
| 4 | Liberation of Enantiomer | The isolated diastereomeric salt is treated with a strong acid (like HCl) to break the ionic bond. This regenerates the enantiomerically pure amine and the chiral resolving agent (this compound). |
Integration into Complex Organic Molecules and Scaffolds
The diverse functional groups present on this compound make it an excellent starting material for constructing more elaborate molecular architectures.
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal and agrochemical chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com Similarly, the nitro group is a versatile functional handle. This compound serves as a multifunctional scaffold that provides access to a variety of highly substituted aromatic compounds. sigmaaldrich.comsigmaaldrich.com
The key functional groups can undergo various transformations:
Nitro Group: Can be readily reduced to an amino group, which can then participate in amide bond formations, diazotization reactions, or serve as a directing group for further aromatic substitutions.
Carboxylic Acid: Can be converted into esters, amides, acid chlorides, or alcohols (via reduction), providing numerous pathways for molecular elaboration.
Hydroxyl Group: Can be alkylated, acylated, or used as a directing group in certain reactions.
Fluorine Atoms: While generally stable, they activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups under specific conditions.
| Functional Group | Potential Transformation | Resulting Functionality |
|---|---|---|
| Nitro (-NO₂) | Reduction (e.g., with SnCl₂, H₂/Pd) | Amino (-NH₂) |
| Carboxylic Acid (-COOH) | Esterification (with alcohol) | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Amidation (with amine) | Amide (-CONH₂) |
| Hydroxyl (-OH) | Alkylation (e.g., with alkyl halide) | Ether (-OR) |
Fluorinated organic compounds are known for their high thermal stability and unique electronic properties, making them useful in materials science for applications ranging from non-stick coatings to organic electronics. sigmaaldrich.com The presence of multiple fluorine atoms and a polarizable nitro group in this compound suggests its potential as a monomer or precursor for advanced materials. researchgate.net For example, after reduction of the nitro group to an amine, the resulting aminocarboxylic acid could be a monomer for specialized polyamides or polyesters. The high fluorine content could impart desirable properties such as thermal resistance, chemical inertness, and hydrophobicity to the resulting polymers. Furthermore, boron-difluoride complexes, which can be formed with related structures, are known to exhibit liquid crystalline properties and are used as organogelators, indicating a pathway for this molecule into supramolecular chemistry and soft materials. nih.gov
Utilization as a Safety-Catch Linker in Solid-Phase Organic Synthesis
The "safety-catch" linker strategy is a powerful tool in solid-phase organic synthesis (SPOS), particularly for the synthesis of peptides and other complex molecules. nih.govresearchgate.net This approach uses a linker that is stable to the reaction conditions used during the synthesis but can be "activated" by a specific chemical transformation to allow for cleavage of the final product from the solid support. nih.gov
p-Nitromandelic acid has been successfully employed as a safety-catch linker, and by extension, this compound is an ideal candidate for this application. nih.govresearchgate.net The strategy works as follows:
Attachment: The carboxylic acid of this compound is anchored to an amine-functionalized solid support (resin). The substrate, typically the first amino acid in a peptide synthesis, is then attached to the linker's hydroxyl group via an ester bond.
Synthesis & Stability: The linker is stable under the acidic conditions (e.g., using trifluoroacetic acid, TFA) required for Boc-strategy peptide synthesis. nih.govresearchgate.net The electron-withdrawing nitro group deactivates the benzyl (B1604629) position, preventing premature cleavage of the ester bond.
Activation: Once the synthesis is complete, the nitro group is selectively reduced to an amino group, typically using a mild reducing agent like tin(II) chloride (SnCl₂). researchgate.net This reduction is the "activation" step.
Cleavage: The resulting p-aminobenzyl ester is now labile. The electron-donating amino group facilitates the cleavage of the ester bond under mild acidic conditions (e.g., 5% TFA), often assisted by microwave irradiation, releasing the desired product (e.g., a peptide acid) from the solid support. nih.govresearchgate.net
The difluoro substitution on the aromatic ring could further modulate the stability and cleavage kinetics of the linker, offering finer control over the synthesis process.
| Phase | Action | Chemical State of Linker | Key Condition |
|---|---|---|---|
| Attachment | Linker is attached to resin and first substrate. | Nitro form (stable) | Standard coupling reagents |
| Synthesis | Chain elongation (e.g., peptide synthesis). | Nitro form (stable) | Stable to TFA (Boc-deprotection) |
| Activation | Reduction of the nitro group. | Amino form (activated) | SnCl₂ |
| Cleavage | Release of the final product from the linker. | Amino form (labile) | Mild acid (e.g., 5% TFA) |
Design and Cleavage Mechanisms of this compound-Based Linkers
While direct applications of this compound as a linker are not extensively documented in publicly available research, its structure suggests a strong potential for use in photocleavable linker strategies. The core of this potential lies in the substituted nitrobenzyl moiety, a well-established photolabile protecting group and linker component in organic synthesis and chemical biology. nih.govresearchgate.net
The design of a linker incorporating this compound would likely leverage the ortho-nitrobenzyl chemistry. The mandelic acid portion provides a carboxylic acid and a hydroxyl group, offering two points for attachment. For instance, the carboxylic acid could be coupled to an amine-containing solid support or molecule, while the hydroxyl group could be esterified with a molecule of interest.
The cleavage mechanism of such a linker would be predicated on photochemical activation. researchgate.net Upon irradiation with UV light, typically in the range of 350-365 nm, the nitro group undergoes an intramolecular redox reaction. This process is initiated by the excitation of the nitro group to its triplet state, which then abstracts a hydrogen atom from the benzylic position (the carbon bearing the hydroxyl group). This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to cleave the bond connecting the linker to the substrate, releasing the payload. The substitution pattern, including the fluorine atoms, can influence the efficiency and kinetics of this photocleavage process.
The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to modulate the electronic properties of the nitrobenzyl system. This can impact the absorption wavelength and the quantum yield of the photocleavage reaction. In some related nitroaromatic compounds, fluorine substitution has been shown to affect thermal stability and reaction pathways. nih.govresearchgate.net
Table 1: Potential Linker Attachment and Cleavage Strategy
| Linker Component | Attachment Point 1 | Attachment Point 2 | Proposed Cleavage | Trigger |
| This compound | Carboxylic acid | α-Hydroxyl group | Photocleavage | UV Light (e.g., 365 nm) |
Q & A
Q. What are the established synthetic routes for 3,5-Difluoro-4-nitromandelic acid, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves sequential fluorination and nitration steps. For fluorination, potassium fluoride (KF) or select fluorinating agents (e.g., DAST) are used under anhydrous conditions, followed by nitration using nitric acid/sulfuric acid mixtures. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC . Final purification employs recrystallization (e.g., ethanol/water) or column chromatography. Validation includes:
- Mass spectrometry (MS) for molecular ion confirmation.
- ¹⁹F NMR to confirm fluorine substitution patterns (reference: δ -110 to -125 ppm for aromatic fluorines) .
- Table 1 : Example Reaction Conditions (Hypothetical Data)
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | KF, DMF, 100°C, 12h | 65 | >90% |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 78 | >85% |
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) . Compare retention times against standards.
- Stability Testing : Store samples at -20°C, 4°C, and RT. Monitor degradation via:
- UV-Vis spectroscopy (λ_max ~270 nm for nitro groups).
- ¹H NMR to detect decomposition products (e.g., loss of nitro group signals) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for this compound?
- Methodological Answer : The compound’s chiral center (mandelic acid backbone) requires enantiomeric resolution:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients .
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT) calculations to assign absolute configuration .
- Case Study : Conflicting optical rotation data may arise from solvent polarity effects; validate using polarimetric measurements in multiple solvents (e.g., methanol vs. chloroform).
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Predict reactivity of nitro and fluorine groups using Gaussian or ORCA software. For example, calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to improve yields .
- Table 2 : Hypothetical Reactivity Predictions
| Derivative | Predicted Reactivity (Fukui Index) | Observed Yield (%) |
|---|---|---|
| Methyl ester | 0.45 (C=O) | 72 |
| Amide | 0.38 (NO₂) | 65 |
Q. What analytical techniques address spectral overlaps in characterizing this compound?
- Methodological Answer : Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved via:
- 2D NMR (COSY, HSQC) : Assign coupled protons and correlate carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₅F₂NO₅ requires m/z 241.0123) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies often arise from impurities or hydration states. Systematic approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

